6-Aminobenzofuran-2-carboxylic acid
Description
Overview of Benzofuran (B130515) Core Structures in Chemical and Biological Sciences
The benzofuran ring system, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent scaffold in chemical and biological sciences. nist.govbeilstein-journals.org This structural motif is integral to numerous natural products, particularly those found in plants like Asteraceae and Rutaceae, and synthetic compounds that exhibit a vast array of biological activities. researchgate.netrsc.org The inherent physicochemical properties of the benzofuran core, influenced by the planar, oxygen-containing heterocyclic ring, make it a versatile building block for medicinal chemists. nist.govrsc.org
Derivatives of benzofuran are known to possess a wide spectrum of pharmacological properties, including antifungal, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antitumor activities. rsc.orgnih.govtaylorandfrancis.com The clinical application of drugs such as the antiarrhythmic amiodarone (B1667116) and the psoriasis treatment methoxsalen (B1676411) underscores the therapeutic importance of the benzofuran scaffold. nih.govnih.gov This broad utility has cemented the benzofuran core as a "privileged scaffold" in drug discovery, continually inspiring the design of new therapeutic agents. taylorandfrancis.com
Historical Context and Emerging Significance of Aminobenzofuran Derivatives in Scientific Inquiry
The study of benzofuran chemistry dates back over a century. nist.gov Within this broad class, aminobenzofuran derivatives have garnered considerable attention for their potent and diverse biological activities. These compounds, where an amino group is appended to the benzofuran nucleus, often exhibit enhanced pharmacological profiles compared to their non-aminated counterparts.
The strategic placement of the amino group can significantly influence the molecule's interaction with biological targets. For instance, aminobenzofuran derivatives have been investigated as inhibitors of P-glycoprotein, as potential treatments for Alzheimer's disease, and as scaffolds for anticancer agents. nih.gov Furthermore, compounds like Ethyl 5-aminobenzofuran-2-carboxylate are key intermediates in the synthesis of complex pharmaceuticals, including drugs targeting neurological disorders. google.comchemimpex.com The ongoing development of novel synthetic methods to create diverse aminobenzofuran libraries highlights their emerging significance in the quest for new and effective medicines. nih.govmdpi.com
Current Research Landscape Pertaining to 6-Aminobenzofuran-2-carboxylic Acid
While the broader families of benzofuran-2-carboxylic acids and aminobenzofurans are well-represented in scientific literature, specific academic research focusing exclusively on this compound is limited. Much of the available literature concentrates on its isomers, particularly 5-aminobenzofuran and 7-aminobenzofuran (B1280361) derivatives, which are precursors in the synthesis of various commercial drugs. google.com
Consequently, detailed experimental data, such as comprehensive spectroscopic characterization and specific biological activity profiles for this compound, are not widely published. The current understanding of this specific molecule is largely inferred from the well-established chemistry of its constituent parts: the benzofuran-2-carboxylic acid core and the 6-amino substituent. Research into its unique properties and potential applications remains an open area for scientific exploration.
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12) |
InChI Key |
SGRHNPJNOPYEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Aminobenzofuran 2 Carboxylic Acid and Its Analogues
Strategic Approaches to Benzofuran-2-carboxylic Acid Scaffolds
A variety of synthetic routes have been developed to access the benzofuran-2-carboxylic acid core structure. These methods often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring or the modification of a pre-formed benzofuran (B130515) system.
Cyclocondensation Reaction Protocols
Cyclocondensation reactions represent a direct and efficient approach to the benzofuran-2-carboxylic acid scaffold. One notable method involves the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) in ethanol (B145695) or methanol, and proceeds through a base-catalyzed ring fission of the 3-halocoumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times to as little as 5 minutes while achieving high yields. nih.gov
Another versatile cyclocondensation approach is the one-pot reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate derivatives with substituted salicylaldehydes. beilstein-journals.org This method, followed by hydrolysis, provides a pathway to various 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids in good yields. beilstein-journals.org
Etherification and Intramolecular Cyclization Techniques
Intramolecular cyclization following an initial etherification is a common strategy for benzofuran synthesis. For instance, the reaction of salicylaldehyde (B1680747) with 1-chloroacetone under basic conditions yields 2-acetylbenzofuran, which can be further modified. jocpr.com More advanced methods include palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters to produce 2-aminobenzofurans. nih.gov Gold-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters has also been employed to synthesize 3-iodo-2-acyl benzofurans. organic-chemistry.org
Decarboxylation of Precursor Carboxylic Acids
Decarboxylation of precursor dicarboxylic acids or their monoesters can be a strategic step in the synthesis of specific benzofuran-2-carboxylic acids. While general decarboxylation of benzoic acids can be challenging, requiring high temperatures, specific substitution patterns can facilitate this transformation. nih.govlibretexts.org For example, heating a 4-hydroxybenzoic acid with dimethylaniline can lead to decarboxylation. Benzoic acids with multiple electron-donating groups at the 2, 4, and 6-positions can be decarboxylated using a palladium catalyst.
A significant application of this strategy is in the synthesis of furan-2,5-dicarboxylic acid (FDCA), where alkali furan-2-carboxylate (B1237412) salts are heated under a carbon dioxide atmosphere. rsc.org This carbonate-promoted C-H carboxylation offers a route from 2-furoic acid to the dicarboxylic acid. rsc.org
Demethylation and Related Functional Group Transformations
The demethylation of methoxy-substituted benzofurans is a crucial step for introducing hydroxyl groups, which can then be further functionalized or are desired in the final product. Boron tribromide is a common reagent for the demethylation of 2-methoxyphenylacetones and related compounds to form benzofurans. jocpr.com These functional group interconversions are often key steps in the total synthesis of complex natural products containing the benzofuran moiety. rsc.org
Specialized Syntheses of Aminobenzofuran-2-carboxylic Acid Moieties
The introduction of an amino group onto the benzofuran-2-carboxylic acid scaffold requires specific and selective methodologies.
Selective Reduction of Nitro-Substituted Benzofuran-2-carboxylates
A primary and widely used method for the synthesis of aminobenzofurans is the selective reduction of a corresponding nitro-substituted precursor. The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate serves as a key example of a precursor for an amino-substituted benzofuran. The nitro group can be selectively reduced to an amino group using various reducing agents. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective for this transformation. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the carboxylate ester or the benzofuran ring system.
A study on the synthesis of ischemic cell death inhibitors utilized the preparation of a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester, highlighting the use of nitro-substituted benzofurans as key intermediates. nih.gov
Below is a table summarizing various synthetic approaches to benzofuran-2-carboxylic acid derivatives:
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Perkin Rearrangement | 3-Halocoumarins | Sodium hydroxide, Ethanol | Benzofuran-2-carboxylic acids | nih.gov |
| Cyclocondensation | Ethyl 2-chloromethyl-quinoline-3-carboxylate, Salicylaldehydes | Potassium carbonate, Ethanolic potassium hydroxide | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | beilstein-journals.org |
| Intramolecular Cycloisomerization | 2-(Cyanomethyl) phenyl esters | Palladium catalyst | 2-Aminobenzofurans | nih.gov |
| Decarboxylation | 4-Hydroxybenzoic acid | Dimethylaniline | Decarboxylated phenols | |
| Selective Nitro Reduction | Nitro-substituted benzofuran-2-carboxylates | Pd/C, H2 or SnCl2/HCl | Amino-substituted benzofuran-2-carboxylates | nih.gov |
Direct and Indirect Amination Strategies at the Benzofuran C-6 Position
The introduction of an amino group at the C-6 position of the benzofuran ring is a critical transformation for which both direct and indirect strategies have been employed.
Indirect Amination: A prevalent indirect route to 6-aminobenzofurans involves the reduction of a nitro group at the C-6 position. This multi-step approach typically starts with the nitration of a suitable benzofuran precursor, followed by reduction of the nitro intermediate to the desired amine. A common reducing agent for this transformation is tin(II) chloride (SnCl2), which is known for its mildness and compatibility with other functional groups that might be present in the molecule. libretexts.org Another effective method is catalytic hydrogenation over a platinum catalyst. libretexts.org For instance, the synthesis of ethyl 5-amino-7-methoxybenzofuran-2-carboxylate has been achieved in high yield by the reduction of the corresponding nitro compound. researchgate.net
Another powerful indirect method is reductive amination . This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent to form a new amine. libretexts.orgmasterorganicchemistry.com While direct application to pre-formed benzofuran-6-ones might be challenging, this strategy is highly valuable for constructing amine-containing side chains or for building the aminobenzofuran scaffold from acyclic precursors. Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reducing agent for this purpose, compatible with a wide array of functional groups. nih.gov
Direct Amination: Direct amination strategies, while often more challenging, offer a more atom-economical approach. These methods typically involve the use of specialized reagents and catalysts to directly install a nitrogen-containing group onto the aromatic ring. While less common for the C-6 position of benzofurans specifically, advancements in C-H amination reactions using transition metal catalysts are a promising area of research that could lead to more direct and efficient syntheses of 6-aminobenzofuran derivatives in the future.
Innovative and Catalytic Routes for Benzofuran Ring Construction
The construction of the benzofuran ring system itself is a key aspect of synthesizing 6-aminobenzofuran-2-carboxylic acid and its analogues. Modern synthetic chemistry has seen a surge in the development of innovative and catalytic methods that offer significant advantages over traditional approaches in terms of efficiency, selectivity, and substrate scope.
Metal-Catalyzed Coupling Reactions (e.g., Palladium-Based, Copper-Based)
Transition metal catalysis has revolutionized the synthesis of benzofurans, with palladium and copper catalysts being at the forefront of these developments. coopscolevis.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of benzofurans. One common approach involves the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. acs.org A one-pot process combining these steps has been developed using a [Pd(η3-C3H5)Cl]2/tetraphosphine ligand system. acs.org Another powerful palladium-catalyzed method is the oxidative annulation of phenols with unactivated internal alkynes, which allows for the one-step synthesis of 2,3-disubstituted benzofurans from readily available starting materials. nih.gov Furthermore, palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters has been reported for the synthesis of 2-aminobenzofurans. nih.gov Palladium catalysis has also been employed in the synthesis of benzofuran-containing 3,3-disubstituted oxindoles through an aryl-furanylation of alkenes. acs.org
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. Copper-catalyzed intramolecular C-O bond formation of 1-(2-haloaryl)ketones is a viable route to the benzofuran core. acs.org One-pot procedures utilizing copper catalysis for the aerobic oxidative cyclization of phenols and alkynes have been developed, providing regioselective access to polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org Additionally, a combination of palladium and copper catalysis is effective in the Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization to yield benzofuran derivatives in good to excellent yields. nih.gov
| Catalyst System | Starting Materials | Product Type | Key Features |
| [Pd(η3-C3H5)Cl]2 / Tetraphosphine | 2-Halophenols, Alkynes | 2-Substituted Benzofurans | One-pot process, low catalyst loading. acs.org |
| Pd(OAc)2 | Phenols, Internal Alkynes | 2,3-Disubstituted Benzofurans | One-step oxidative annulation, broad substrate scope. nih.gov |
| CuI / DMEDA | 1-(2-Haloaryl)ketones | Benzofurans | Intramolecular O-arylation. acs.org |
| Copper Catalyst | Phenols, Alkynes | Polysubstituted Benzofurans | One-pot aerobic oxidative cyclization, regioselective. rsc.org |
| (PPh3)PdCl2 / CuI | Iodophenols, Terminal Alkynes | Benzofuran Derivatives | Sonogashira coupling followed by intramolecular cyclization. nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the rapid construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. journalspub.com Several MCRs have been developed for the synthesis of the benzofuran scaffold.
An efficient base-catalyzed one-pot multicomponent reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one has been developed to synthesize novel thiazole-substituted benzofuran derivatives. researchgate.net Another notable example is a one-pot, five-component reaction that yields tetrazole-benzofuran hybrids. This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system, resulting in the formation of six new bonds in a single operation. rsc.org
[4+1] Cycloaddition Reactions Involving Ortho-Quinone Methides and Isocyanides
A novel and efficient approach for the synthesis of 2-aminobenzofurans utilizes a [4+1] cycloaddition reaction. nih.govnih.gov This method involves the reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides. nih.govnih.gov The o-QMs, which are highly reactive intermediates, are typically generated from o-hydroxybenzhydryl alcohols. This Sc(OTf)3-mediated formal [4+1] cycloaddition provides a direct and efficient route to the 2-aminobenzofuran scaffold in good yields and under mild conditions. nih.gov This reaction tolerates a range of both electron-donating and electron-withdrawing substituents on the phenol (B47542) ring of the o-hydroxybenzhydryl alcohol. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating methods. researchgate.netijprdjournal.com This technology has been successfully applied to the synthesis of benzofuran-2-carboxylic acids.
A notable example is the microwave-assisted Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids. nih.gov This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular attack of the resulting phenoxide anion on the vinyl halide to form the benzofuran ring. Under microwave irradiation, this transformation is significantly expedited, with reaction times being reduced from hours to minutes and affording high yields of the desired benzofuran-2-carboxylic acid derivatives. nih.gov Microwave energy has also been effectively used in the direct synthesis of amides from carboxylic acids and amines, a transformation relevant to the derivatization of the carboxylic acid functionality in the target molecule. nih.gov
Enantioselective Synthesis of Chiral Aminobenzofuran-2-carboxylic Acid Derivatives
The development of enantioselective methods for the synthesis of chiral aminobenzofuran-2-carboxylic acid derivatives is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.
One approach to accessing chiral benzofuran scaffolds involves the Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids, leading to the formation of chiral benzofuranones. nih.gov This reaction, which proceeds through a Pd(II)/Pd(IV) redox cycle, represents a significant advance in enantioselective C-H functionalization. nih.gov By using a chiral amino acid ligand, such as Boc-Val-OH, high enantioselectivities can be achieved. nih.gov While this method yields benzofuranones, these can serve as versatile intermediates for the synthesis of more complex chiral benzofuran derivatives.
Another strategy for introducing chirality involves the enantioselective nih.govnih.gov-Wittig rearrangement of α-allyloxycarboxylic acids, mediated by a chiral lithium amide. thieme-connect.de This reaction allows for the formation of a new carbon-carbon bond at the α-position to the carboxylic acid, yielding chiral α-hydroxycarboxylic acids. thieme-connect.de Although not directly applied to aminobenzofuran systems, the principles of using chiral bases to induce enantioselectivity in rearrangements of carboxylic acid derivatives could be extended to the synthesis of chiral aminobenzofuran-2-carboxylic acid analogues.
Furthermore, a copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates has been developed for the synthesis of enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters with excellent enantioselectivity. semanticscholar.org
| Method | Key Transformation | Chiral Catalyst/Reagent | Product Type | Enantioselectivity (ee) |
| Pd(II)-Catalyzed C-H Activation | Intramolecular C-O bond formation | Pd(OAc)2 / Boc-Val-OH | Chiral Benzofuranones | Up to 95% nih.gov |
| nih.govnih.gov-Wittig Rearrangement | C-C bond formation | Chiral Lithium Amide | Chiral α-Hydroxycarboxylic Acids | Moderate thieme-connect.de |
| Copper-Catalyzed Cyclization | Reaction of 2-imino-phenols with aryl diazoacetates | Copper/BOX complex | Chiral 2,3-Dihydrobenzofurans | 88-97% semanticscholar.org |
Considerations for Scalable and Industrially Relevant Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a focus on methodologies that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable. Several factors are critical in the development of a scalable and industrially relevant process.
To address these challenges, research has focused on developing alternative synthetic routes that are more amenable to scale-up. One promising approach is the Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids. nih.gov This method can be significantly enhanced through microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes while maintaining high yields. nih.gov Another innovative strategy involves a Wittig reaction to form the benzofuran ring, a method characterized by mild reaction conditions and simple operation, thus avoiding low-temperature reactions. google.com
The choice of raw materials and catalysts is paramount for industrial applications. Economical and readily available starting materials are preferred. google.com Catalysis plays a central role, with copper- and palladium-based systems being widely used for constructing the benzofuran core. acs.orgnih.gov Recent advancements include the development of one-pot syntheses that combine multiple reaction steps, thereby increasing efficiency and reducing waste. acs.orgnih.gov For example, a one-pot reaction involving salicylaldehydes, amines, and alkynes using a copper iodide catalyst in a deep eutectic solvent (DES) represents a greener and more environmentally benign approach. acs.orgnih.gov
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key trend. Microwave-assisted synthesis is a prime example, offering significant reductions in reaction time and often improving yields. nih.gov Furthermore, the development of continuous flow processes offers advantages in terms of safety, consistency, and scalability over traditional batch processing. researchgate.net
The table below summarizes and compares different synthetic strategies with considerations for their industrial applicability.
Table 1: Comparison of Synthetic Strategies for Benzofuran-2-Carboxylic Acid Derivatives
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up | Reference |
|---|---|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarins | Sodium Hydroxide, Ethanol | Microwave (79°C, 5 min) or Conventional (Reflux, 3 hrs) | Very short reaction times with microwave; high yields. | Requires synthesis of halocoumarin precursor. | nih.gov |
| Wittig Reaction Route | Substituted Phenol, Glyoxylic Acid derivative | Triphenylphosphine, Base (e.g., Potassium tert-butoxide) | Mild conditions, one-pot potential. | Avoids harsh reagents and low temperatures; simple operation. | Stoichiometric use of Wittig reagent can generate significant waste (triphenylphosphine oxide). | google.com |
| Sonogashira Coupling/ Cyclization | m-Hydroxybenzoic acid (after iodination) | Palladium catalyst, Copper co-catalyst | Severe conditions. | Direct route to the core structure. | Harsh conditions are not ideal for industrial production; catalyst cost and removal. | google.com |
| One-Pot Cu-Catalyzed Synthesis | o-Hydroxy aldehydes, Amines, Alkynes | Copper Iodide (CuI), Deep Eutectic Solvent (DES) | Environmentally friendly conditions. | Green solvent; one-pot efficiency reduces workup steps. | Catalyst recovery from DES may require specific procedures. | acs.orgnih.gov |
| C–H Arylation/ Transamidation | Benzofuran-2-carboxylic acid | Pd catalyst, 8-aminoquinoline (B160924) (directing group) | Multi-step but modular. | Allows for late-stage functionalization to create diverse analogues. | Use of a directing group adds steps (installation/removal); catalyst cost. | nih.gov |
Ultimately, the ideal industrial process for synthesizing this compound will likely involve a convergent and efficient route that utilizes low-cost starting materials, robust and recyclable catalysts, and safe, simplified operational procedures. The continuous development of novel catalytic systems and process intensification technologies will be crucial in achieving these goals.
Structure Activity Relationship Sar Investigations of 6 Aminobenzofuran 2 Carboxylic Acid and Its Derivatives
Positional Isomerism and its Influence on Bioactivity
The substitution pattern on the benzofuran (B130515) core is a critical determinant of biological activity. The specific placement of functional groups can drastically alter a compound's efficacy and selectivity. For instance, the position of a halogen atom on the benzofuran ring is a crucial factor influencing its biological effect. nih.govresearchgate.net
Research has shown that substituents at various positions lead to distinct activities. A methoxy (B1213986) group at the C-5 position or a 7-(4-methoxycinnamoyl) group can enhance antibacterial activity. nih.gov Similarly, substitutions at the C-6 position are considered important for modulating the activity of P-glycoprotein inhibitors. researchgate.net While direct comparative studies on all positional isomers of aminobenzofuran-2-carboxylic acid are not extensively detailed in the reviewed literature, the consistent emphasis on the criticality of substituent placement on the benzofuran ring strongly suggests that the location of the amino group is a key factor in defining the molecule's bioactivity. For example, the introduction of substituents at the 5-position, such as an amino group, has been linked to the antibacterial activity of benzofuran compounds. nih.gov
Significance of the Amine Functional Group at C-6 in Biological Modulation
The amine functional group, particularly at the C-6 position of the benzofuran ring, plays a pivotal role in biological interactions. Studies on 2-aminobenzofuran derivatives have indicated that substituents at the C-6 position are crucial for influencing P-glycoprotein inhibitory activity. researchgate.net This highlights the importance of the substitution pattern in this specific region of the scaffold for designing agents that can overcome multidrug resistance in cancer.
Furthermore, the urokinase-type plasminogen activator (uPA) system is a target for combating metastasis in cancer. nih.gov The development of novel amiloride (B1667095) analogs, which are known uPA inhibitors, has involved modifications at the C-6 position, suggesting that functional groups at this site are key for interacting with this cancer-related enzyme system. nih.gov The presence of an amino group at the 5-position has also been shown to be closely related to the antibacterial activity of benzofuran derivatives. nih.gov This underscores the general importance of amino substitution on the benzene (B151609) ring portion of the benzofuran scaffold for biological activity.
Effects of Carboxylic Acid Moiety Modifications on Pharmacological Profiles
The carboxylic acid group at the C-2 position is a frequent site for modification to alter the pharmacological profile of benzofuran derivatives. Research has demonstrated that converting the carboxylic acid into various amides or esters can significantly impact bioactivity. nih.govnih.gov
For instance, a series of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid were synthesized and screened for anticancer activity, with some compounds showing excellent potency against lung and breast cancer cell lines. researchgate.net In another study, modifying the carboxylic acid to a hippuric acid moiety led to a decrease in activity against human carbonic anhydrase II (hCA II) when compared to the parent benzoic acid-containing analogues. nih.gov This suggests that the nature and structure of the group replacing the carboxylic acid are critical. The conversion of the C-2 carboxylic acid to an ester is also a common strategy, sometimes used to create prodrugs. mdpi.com Hydrolysis of the C-2 ester back to the carboxylic acid can also be a key step in synthetic pathways. mdpi.com
These findings collectively indicate that the C-2 carboxylic acid moiety is a versatile handle for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.
Impact of Halogenation and Other Substituents on Benzofuran-2-carboxylic Acid Activity
The introduction of halogen atoms and other substituents onto the benzofuran ring system is a well-established strategy for enhancing biological activity.
Halogenation: The addition of halogens such as bromine, chlorine, or fluorine to the benzofuran core has been consistently shown to significantly boost anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is of great importance, as this determines its interaction potential. nih.govresearchgate.net For example, introducing bromine to a methyl or acetyl group attached to the benzofuran structure was found to increase its cytotoxicity against cancer cell lines. mdpi.com Likewise, the introduction of a halogen into a benzofuran structure that was previously inactive was shown to induce antimicrobial activity. nih.gov
Other Substituents: Beyond halogens, other groups also play a significant role. The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to cause a significant increase in antiproliferative activity. nih.gov In a study of ischemic cell death inhibitors, the introduction of a sulfur atom into the substituent at the C-3 position markedly improved potency. nih.gov The data below illustrates the antiproliferative activity of several substituted benzofuran derivatives against different cancer cell lines.
| Compound | Substituents | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|
| 9e | 5-bromo, with benzoic acid moiety | MDA-MB-231 | 2.52 ± 0.39 | nih.gov |
| 9e | 5-bromo, with benzoic acid moiety | MCF-7 | 14.91 ± 1.04 | nih.gov |
| 9f | 5-chloro, with benzoic acid moiety | MDA-MB-231 | 11.50 ± 1.05 | nih.gov |
| 9f | 5-chloro, with benzoic acid moiety | MCF-7 | 19.70 ± 2.06 | nih.gov |
| 9b | 5-amino, with benzoic acid moiety | MDA-MB-231 | 37.60 ± 1.86 | nih.gov |
| 1 (Halogenated) | Bromine on methyl at C-3 | HL60 (Leukemia) | 0.1 | nih.gov |
| 1 (Halogenated) | Bromine on methyl at C-3 | K562 (Leukemia) | 5 | nih.gov |
Elucidation of Steric and Electronic Factors Governing Activity in Benzofuran Derivatives
The biological activity of benzofuran derivatives is governed by a complex interplay of steric and electronic factors. researchgate.net These properties dictate how a molecule fits into and interacts with its biological target.
Electronic Factors: The electron-donating or electron-withdrawing nature of substituents significantly influences activity. For instance, the positive mesomeric (+M) effect and hydrophobic character of groups on an N-phenyl ring attached to the benzofuran core were found to potentiate anticancer and NF-κB inhibitory activity, respectively. researchgate.net The ability of halogens to increase anticancer activity is largely an electronic effect, stemming from their capacity to form halogen bonds with nucleophilic sites on target macromolecules. nih.gov
| Compound | Key Functional Groups | Calculated logP (clogP) | Reference |
|---|---|---|---|
| VIII (Lead Compound) | - | 3.82 | mdpi.com |
| 1 (Analog of VIII) | Carboxyl group | 1.58 | mdpi.com |
| 1a (Analog of VIII) | Formamide group | 1.97 | mdpi.com |
| 1b (Analog of VIII) | Methoxycarbonyl group | 3.59 | mdpi.com |
| 1c (Analog of VIII) | Methoxycarbonyl, Bromine | 3.94 | mdpi.com |
Comparative SAR Analysis with Benzofuran-2-carboxylic Acid Analogues
Comparing the SAR of benzofuran-2-carboxylic acid derivatives with their structural analogues provides valuable insights for drug design. One important class of analogues is the benzo[b]thiophenes, where the oxygen atom of the furan (B31954) ring is replaced by a sulfur atom. SAR studies on benzo[b]thiophene-2-carboxylic acid derivatives have led to the identification of potent antagonists for the neurokinin-2 receptor. bohrium.com This suggests that isosteric replacement of the furan oxygen with sulfur can lead to compounds with different biological targets and activities while maintaining a similar core structure.
Within the benzofuran class itself, comparisons are crucial. As mentioned previously, benzofuran-2-carboxylic acid derivatives showed superior inhibitory activity against hCA II compared to their hippuric acid-containing analogues. nih.gov This direct comparison highlights the sensitivity of the target receptor to even relatively small changes in the acidic moiety. Similarly, comparing unsubstituted benzofurans with their methylated counterparts revealed that introducing a methyl group at the C-3 position significantly boosted antiproliferative activity. nih.gov These comparative analyses are fundamental to understanding the precise structural requirements for achieving desired biological effects.
Biological Activity Research and Mechanistic Elucidation
Antimicrobial Research
Derivatives of 6-aminobenzofuran-2-carboxylic acid have been the subject of extensive research to determine their effectiveness against various microbial threats.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Recent studies have highlighted the antibacterial potential of compounds derived from this compound. For instance, newly synthesized carbazole (B46965) derivatives have shown a strong ability to inhibit the growth of Gram-positive bacteria. nih.gov Specifically, certain carbazole derivatives, when applied at a concentration of 16 µg/mL, inhibited the growth of Staphylococcus aureus by over 60%. nih.gov The minimum inhibitory concentration (MIC) for several of these compounds against Staphylococcus strains was found to be 32 µg/mL. nih.gov However, Gram-negative strains such as E. coli and P. aeruginosa have demonstrated greater resistance to these particular derivatives. nih.gov In another study, melittin (B549807) analogs, created by substituting leucine (B10760876) with 6-aminohexanoic acid, displayed robust antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com
Antifungal Activity against Fungal Pathogens (e.g., Candida strains)
The antifungal properties of this compound derivatives are also a significant area of investigation. Research has shown that some of these compounds exhibit considerable activity against various fungal pathogens. For example, certain 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles have demonstrated higher antifungal activity against some strains of Candida albicans than previously described compounds. researchgate.net Similarly, a study on 2-aminobenzoic acid derivatives revealed that two of the tested compounds had a minimum inhibitory concentration (MIC) of 70 µg/mL against a clinical isolate of C. albicans and exhibited fungicidal activity. nih.gov Another study found that certain carbazole derivatives were most effective against C. albicans, inhibiting its growth by 60%. nih.gov It has been noted that the antifungal action of some compounds can be reversed by certain amino acids, suggesting a potential target in the methionine biosynthetic pathway. nih.gov
Investigations into Antitubercular Potential
The potential of this compound analogs as antituberculosis agents is an emerging area of interest. While direct studies on this compound are limited in the provided results, related structures have shown promise. For instance, research on 5-nitro-furan-2-carboxylic acid derivatives, a related class of compounds, has led to the synthesis of new analogs with strong anti-tuberculosis activity. nih.gov Furthermore, studies on benzohydrazones and isoniazid-acylhydrazones have revealed excellent antituberculosis activity, with some compounds acting as potent inhibitors of bacillus efflux pumps. nih.gov These findings suggest that the core structure of furan (B31954) carboxylic acids and their derivatives warrants further investigation for antitubercular applications.
Proposed Molecular Mechanisms of Antimicrobial Action
The proposed mechanisms by which these compounds exert their antimicrobial effects are multifaceted. A primary mode of action appears to be the disruption of the cell membrane. For example, some antimicrobial agents are thought to form pores in the cell membrane, leading to increased permeability and leakage of cellular contents. doi.org This disruption of the cell's physical integrity is a common mechanism for antimicrobial peptides. nih.gov Additionally, some compounds may inhibit biofilm formation by reducing cell surface hydrophobicity. doi.org In the case of antifungal activity, it is suggested that some derivatives may target specific biosynthetic pathways, such as the methionine pathway. nih.gov For antitubercular agents, the inhibition of efflux pumps is a key mechanism to overcome drug resistance in Mycobacterium tuberculosis. nih.gov
Anticancer and Cytotoxic Investigations
The cytotoxic effects of this compound derivatives against various cancer cell lines are a significant focus of current research.
Inhibition of Human Cancer Cell Line Proliferation
Numerous studies have demonstrated the ability of benzofuran-based compounds to inhibit the proliferation of a wide range of human cancer cell lines.
Renal Cancer: Certain benzofurancarboxamides have been tested against a panel of approximately sixty tumor cell lines, with some showing a high cytotoxic effect. For example, compound 12c exhibited a growth inhibition of 56.02% against the CAKI-1 renal cancer cell line. biointerfaceresearch.com
Colon Cancer: Benzofuran-isatin conjugates have shown good anti-proliferative activity towards colorectal cancer cell lines SW-620 and HT-29. nih.gov Specifically, compounds 5a and 5d displayed excellent inhibitory effects. nih.gov Furthermore, a newly synthesized chalcone (B49325) derivative containing a benzofuran (B130515) moiety showed a significant cytotoxic effect on HT29 and HCT116 colon cancer cells. ejmo.org
Breast Cancer: Benzofuran-based carboxylic acids have been evaluated for their anti-proliferative action against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One derivative, 44b, was particularly effective against MDA-MB-231. nih.gov Another study on benzofuran-containing carboxylic acid derivatives found that compounds 9b, 9e, and 9f had promising antiproliferative action against these same cell lines, with 9e showing significant pro-apoptotic actions in MDA-MB-231 cells. nih.gov
Gastric Cancer: While direct data on gastric cancer was not prominent in the provided results, the broad-spectrum activity of many benzofuran derivatives suggests potential efficacy. For instance, Seleno-β-lactoglobulin has been analyzed for its antitumor action on human gastric cancer cells. mdpi.com
Lung Cancer: A 3-methylbenzofuran (B1293835) derivative, 16b, demonstrated potent antiproliferative activity against the A549 lung cancer cell line. nih.gov Additionally, a newly synthesized chalcone derivative containing benzofuran was investigated for its anti-cancer activity in human lung cancer cells A549 and H1299, showing a significant cytotoxic effect. ejmo.org
Prostate Cancer: The anticancer potential of 2-aminobenzofuran derivatives has been evaluated against prostatic tumor cells (PC-3). nih.gov
The following interactive data tables summarize the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines as reported in the literature.
| Compound | Cancer Cell Line | Cell Line Type | Growth Inhibition (%) / IC50 (µM) | Reference |
| 12c | CAKI-1 | Renal | 56.02% | biointerfaceresearch.com |
| 5a | SW-620 | Colon | IC50 = 8.7 | nih.gov |
| 5d | SW-620 | Colon | IC50 = 6.5 | nih.gov |
| 5a | HT-29 | Colon | IC50 = 9.4 | nih.gov |
| 5d | HT-29 | Colon | IC50 = 9.8 | nih.gov |
| Chalcone derivative | HT29 | Colon | Significant Cytotoxic Effect | ejmo.org |
| Chalcone derivative | HCT116 | Colon | Significant Cytotoxic Effect | ejmo.org |
| 44b | MDA-MB-231 | Breast | IC50 = 2.52 | nih.gov |
| 9e | MDA-MB-231 | Breast | IC50 = 2.52 ± 0.39 | nih.gov |
| 16b | A549 | Lung | IC50 = 1.48 | nih.gov |
| Chalcone derivative | A549 | Lung | Significant Cytotoxic Effect | ejmo.org |
| Chalcone derivative | H1299 | Lung | Significant Cytotoxic Effect | ejmo.org |
| 2-aminobenzofuran derivatives | PC-3 | Prostate | Evaluated | nih.gov |
Modulation of Apoptotic Pathways and Cell Cycle Progression (e.g., G2-M phase arrest, Sub-G1 phase alteration)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to uncontrolled cell growth. nih.gov Certain benzofuran derivatives have been identified as potent modulators of these pathways.
In a study focusing on benzofuran-based carboxylic acids linked to benzoic or hippuric acid moieties, specific derivatives demonstrated significant antiproliferative effects. nih.govnih.gov One notable derivative, compound 9e (a 5-bromobenzofuran (B130475) derivative with a meta-substituted benzoic acid linked via an ureido group), showed promising pro-apoptotic actions and the ability to disturb the cell cycle in the MDA-MB-231 human breast cancer cell line, with an IC50 value of 2.52 ± 0.39 μM. nih.govnih.gov
Further research into bromo derivatives of benzofurans revealed that the most active compounds induce apoptosis in leukemia cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.gov The process of apoptosis is complex, involving a cascade of caspases (executioner proteins) and regulation by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., BAX) members. nih.govmdpi.com The ability of benzofuran derivatives to trigger this cascade highlights their therapeutic potential. Moreover, the link between the cell cycle and apoptosis is well-established, with many proteins functioning in both pathways. nih.gov For instance, some benzofuran derivatives have been shown to cause cell cycle arrest in the G1 phase. nih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Transcriptional Activity
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immune response, cell survival, and proliferation. nih.gov The constitutive activation of NF-κB is linked to the pathology of various cancers and inflammatory diseases. nih.govnih.gov While NF-κB is a significant target in drug discovery, direct research detailing the inhibition of NF-κB transcriptional activity by this compound or its close derivatives is not extensively documented in the available literature. However, a potential indirect link may exist through the inhibition of other enzymes that modulate NF-κB activity. For example, transglutaminase 2 (TGase 2) has been shown to be responsible for the constitutive activation of NF-κB in some cancer cells, and its inhibition can down-regulate this pathway. nih.govnih.gov
Tubulin Polymerization Inhibition
Microtubules are dynamic protein polymers formed from α- and β-tubulin heterodimers that are essential for cell division, migration, and maintaining cell shape. nih.gov They are a key target for anticancer drugs because disrupting their dynamic assembly and disassembly can inhibit cell proliferation and induce apoptosis. nih.gov Several classes of compounds, including well-known chemotherapeutics like paclitaxel (B517696) and vinca (B1221190) alkaloids, function by targeting tubulin. nih.gov
The benzofuran scaffold has been successfully utilized to design novel tubulin polymerization inhibitors. nih.gov Research has led to the discovery of benzo[b]furan derivatives with potent antiproliferative properties that act by disrupting microtubule dynamics. nih.gov In studies on various benzofuran derivatives, tubulin was identified as the molecular target for the most cytotoxic compounds, which were also found to induce apoptosis in leukemia cells. nih.gov This indicates that the anticancer effects of certain benzofuran derivatives are directly linked to their ability to interfere with tubulin function, leading to mitotic arrest and subsequent cell death.
P-Glycoprotein (P-gp) Inhibitory Activity and Multidrug Resistance Reversal
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as an efflux pump to actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov
Inhibiting P-gp is a key strategy to overcome MDR. researchgate.net Research into 2-aminobenzofuran derivatives has identified potent P-gp inhibitors. nih.gov In one study, a series of novel 2-aminobenzofuran derivatives were synthesized and evaluated for their ability to modulate P-gp-mediated MDR. nih.gov The most potent compound from this series, compound 43 , significantly enhanced P-gp inhibitory activity and was more effective than the reference drug verapamil. nih.gov This compound was able to sensitize MDR cancer cells to various chemotherapeutic agents, including vincristine, paclitaxel, and doxorubicin, demonstrating its potential to reverse multidrug resistance. nih.gov These findings underscore the potential of the 2-aminobenzofuran scaffold in developing effective chemosensitizers for cancer treatment. nih.gov
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Humans have 15 different CA isoforms, which play roles in various physiological and pathological processes. nih.gov Some isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to tumor cell proliferation, survival, and metastasis by regulating pH. nih.gov This makes them important targets for anticancer drug development. nih.govresearchgate.net
Benzofuran-based carboxylic acids have been investigated as inhibitors of several human (h) CA isoforms. nih.govacs.org In a comprehensive study, a series of benzofuran derivatives were evaluated for their inhibitory action against hCA I, II, IX, and XII. nih.govnih.gov The tumor-related isoform hCA IX was effectively inhibited by several derivatives, with compounds 9b , 9e , and 9f acting as submicromolar inhibitors. nih.govacs.org Inhibition of the cytosolic isoform hCA II was generally moderate to weak. nih.govacs.org The data highlights a selective inhibitory profile for these compounds against the target tumor-associated isoform hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govnih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives (Ki, μM) (Data sourced from Eldehna et al., 2020) nih.govacs.org
| Compound | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |
| 9a | >100 | 7.9 | 5.1 | 3.4 |
| 9b | >100 | 42.6 | 0.91 | 2.2 |
| 9c | 1.8 | 3.1 | 1.5 | 0.88 |
| 9d | 5.2 | 4.1 | 4.9 | 8.0 |
| 9e | 37.1 | 37.2 | 0.79 | 2.3 |
| 9f | >100 | 7.2 | 0.56 | 1.6 |
| 11a | 1.7 | 25.8 | 35.7 | 2.7 |
| 11b | 4.2 | 67.1 | 19.0 | 10.1 |
| AAZ | 0.25 | 0.012 | 0.025 | 0.0057 |
| AAZ (Acetazolamide) is a standard CA inhibitor used as a control. |
Transglutaminase Inhibition Potential
Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between proteins. nih.gov Transglutaminase 2 (TGase 2) is implicated in a variety of cellular processes, including apoptosis and cell adhesion, and its expression is linked to drug resistance and the activation of NF-κB in cancer cells. nih.govnih.gov At present, there is limited available research specifically investigating the inhibitory potential of this compound or its closely related derivatives against transglutaminase enzymes.
Anti-inflammatory Research through Cytokine Modulation
The anti-inflammatory properties of benzofuran derivatives are a significant area of investigation. While specific studies on the cytokine modulation effects of this compound are limited, research on related benzofuran structures provides strong evidence for their potential in this domain.
Benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In various studies, these compounds have demonstrated the ability to suppress the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism of this inhibition is often linked to the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
For instance, certain benzofuran hybrids have exhibited excellent inhibitory effects on the generation of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov These compounds were found to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling pathway in a dose-dependent manner, leading to a downstream reduction in the secretion of pro-inflammatory factors. nih.gov
| Inflammatory Mediator | Effect of Benzofuran Derivatives |
| TNF-α | Inhibition of production/secretion. |
| IL-6 | Inhibition of production/secretion. |
| IL-1β | Inhibition of production/secretion. |
| Nitric Oxide (NO) | Inhibition of generation in macrophages. nih.gov |
| NF-κB Signaling Pathway | Inhibition of phosphorylation of key proteins. nih.gov |
| MAPK Signaling Pathway | Inhibition of phosphorylation of key proteins. nih.gov |
Neuroprotective and Anticonvulsant Properties
The potential of benzofuran derivatives to protect neuronal cells and mitigate seizures is an emerging area of research. Studies on related benzofuran-2-carboxamide (B1298429) derivatives have demonstrated significant neuroprotective effects.
In one study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov Several of these compounds afforded considerable protection against neuronal cell damage. nih.gov The neuroprotective activity of benzofurans is thought to be mediated, in part, by their ability to inhibit β-amyloid aggregation and protect neuronal cells from toxic insults. nih.gov
While direct evidence for the anticonvulsant properties of this compound is not yet available, the broader class of benzofuran derivatives has been recognized for its potential in this area. rsc.orgnih.gov The structural features of benzofurans make them attractive candidates for the development of novel anticonvulsant agents. rsc.orgnih.gov
| Activity | Compound Type | Key Findings |
| Neuroprotection | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Protection against NMDA-induced excitotoxicity in neuronal cells. nih.gov |
| Anticonvulsant | Benzofuran derivatives (general) | Recognized as a promising scaffold for anticonvulsant drug development. rsc.orgnih.gov |
Antioxidant Activity
The antioxidant potential of benzofuran derivatives has been documented, with some compounds showing the ability to scavenge free radicals and inhibit lipid peroxidation.
A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that certain compounds in this series possess moderate to appreciable antioxidant activity. One particular derivative was found to inhibit lipid peroxidation in rat brain homogenates and scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals.
The antioxidant capacity of chemical compounds is often evaluated using a battery of in vitro assays, including the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to a reactive oxygen species, thereby neutralizing its damaging effects.
| Antioxidant Assay | Principle |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the ability of an antioxidant to scavenge the ABTS radical cation. |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to quench peroxyl radicals. |
Antihyperglycemic Potential
The inhibition of carbohydrate-metabolizing enzymes is a key strategy in the management of hyperglycemia. Research has shown that certain benzofuran derivatives possess the ability to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.
A study investigating a series of hydroxylated 2-phenylbenzofurans demonstrated their inhibitory activity against α-glucosidase. One compound from this series was found to be a significantly more potent inhibitor than the reference drug, acarbose, and acted as a mixed-type inhibitor of the enzyme. These findings suggest that the benzofuran scaffold could be a promising starting point for the development of novel antihyperglycemic agents.
| Enzyme Target | Compound Type | Key Findings |
| α-Glucosidase | Hydroxylated 2-phenylbenzofurans | Potent inhibition, with one compound being significantly more active than acarbose. |
Antiviral Properties
Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents. A notable mechanism of action that has been identified is the activation of the Stimulator of Interferon Genes (STING) pathway.
A series of benzofuran derivatives were recently identified as STING agonists, capable of inducing the production of type I interferons (IFN-I) and inhibiting the replication of a range of viruses, including human coronaviruses such as SARS-CoV-2. researchgate.net The antiviral activity of these compounds was shown to be dependent on their ability to induce IFN-I, as they were inactive in cells lacking IFN production. researchgate.net
In addition to their activity against coronaviruses, other benzofuran derivatives have demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). Some synthesized benzofuran-5-carbonyl derivatives have shown higher potency in inhibiting HIV than the standard drug Atevirdine. nih.gov Furthermore, certain compounds from this series displayed notable inhibitory activity against HIV-1 reverse transcriptase. nih.gov
| Viral Target | Compound Type | Mechanism/Key Findings |
| Human Coronaviruses (including SARS-CoV-2) | Benzofuran derivatives | Act as STING agonists, inducing type I interferons and inhibiting viral replication. researchgate.net |
| Human Immunodeficiency Virus (HIV) | Benzofuran-5-carbonyl derivatives | Potent inhibition of HIV, with some compounds also inhibiting HIV-1 reverse transcriptase. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2, CCSD(T) methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Aminobenzofuran-2-carboxylic acid. While specific studies on this exact molecule are not prevalent, extensive research on closely related benzofuran (B130515) carboxylic acid derivatives provides a solid foundation for inferring its characteristics. researchgate.netcore.ac.uknih.gov
Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to analyze the electronic structure of benzofuran derivatives. researchgate.netnih.gov For the related 1-benzofuran-2-carboxylic acid, DFT calculations have been used to determine optimized geometric parameters, vibrational frequencies, and frontier molecular orbital energies. researchgate.netderpharmachemica.com
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For 1-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO gap is 4.735 eV, indicating a stable structure. researchgate.net The presence of an amino group at the 6-position in this compound is expected to influence the electron distribution, likely increasing the HOMO energy and potentially reducing the HOMO-LUMO gap, thereby enhancing its reactivity.
Molecular electrostatic potential (MEP) maps are also valuable for identifying sites susceptible to electrophilic and nucleophilic attack. In benzofuran carboxylic acids, the carboxylic acid group typically shows a region of negative potential, making it a target for electrophilic attack, while the benzofuran ring can have regions of both positive and negative potential. researchgate.netnih.gov
Table 1: Calculated Frontier Orbital Energies and Related Molecular Properties of 1-Benzofuran-2-carboxylic acid
| Molecular Property | Value (6-31G(d,p)) |
| E HOMO (eV) | -6.367 |
| E LUMO (eV) | -1.632 |
| Energy gap (eV) | 4.735 |
| Ionization potential (I) | 6.367 |
| Electron affinity (A) | 1.632 |
| Global hardness (η) | 2.367 |
| Chemical potential (µ) | -3.999 |
| Global electrophilicity (ω) | 3.374 |
| Data sourced from a study on 1-benzofuran-2-carboxylic acid and presented here for comparative purposes. researchgate.net |
Carboxylic acids are well-known to form dimers through intermolecular hydrogen bonds. core.ac.uk In the crystalline state, benzofuran-2-carboxylic acid derivatives have been shown to form dimers stabilized by strong O-H···O hydrogen bonds between the carboxylic acid groups. core.ac.uk The stability of these dimers can be quantified by calculating the dimerization energy.
For related benzofuran carboxylic acids, computational studies have characterized these hydrogen bonding interactions. core.ac.uk The amino group in this compound introduces an additional site for hydrogen bonding, potentially leading to more complex intermolecular interactions and influencing the crystal packing and solid-state properties of the compound.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov Studies on various benzofuran derivatives have demonstrated their potential as inhibitors for a range of biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov For instance, benzofuran derivatives have been investigated as inhibitors of PI3K/VEGFR2 and NF-κB. nih.govnih.gov
In the context of this compound, docking studies would be invaluable for identifying potential protein targets and understanding the key interactions that stabilize the ligand-receptor complex. The amino group and the carboxylic acid group are expected to play crucial roles in forming hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket of a target protein. For example, in studies of similar compounds, the carboxylic acid group often forms critical hydrogen bonds with receptor active sites. researchgate.netresearchgate.net
In Silico Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (e.g., Lipinski's Rule of Five, Veber Rules)
In silico methods are widely used to predict the drug-like properties of a compound, which are crucial for its potential as a therapeutic agent. These predictions are often based on rules like Lipinski's Rule of Five and Veber's Rules. nih.gov
Lipinski's Rule of Five helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. The criteria are:
Molecular weight ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Veber's Rules provide additional criteria for good oral bioavailability:
Number of rotatable bonds ≤ 10
Topological Polar Surface Area (TPSA) ≤ 140 Ų
While specific ADME predictions for this compound are not published, we can estimate its properties based on its structure. Benzofuran derivatives are often evaluated for their drug-likeness. nih.govresearchgate.net Given the structure of this compound, it is likely to comply with Lipinski's and Veber's rules, suggesting it has the potential for good oral bioavailability.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound (Estimated)
| Property | Predicted Value | Compliance |
| Molecular Weight | ~191.17 g/mol | Yes |
| LogP | ~2.0-2.5 | Yes |
| Hydrogen Bond Donors | 2 (from -NH2 and -COOH) | Yes |
| Hydrogen Bond Acceptors | 4 (from O in furan (B31954), C=O, -OH, and N) | Yes |
| Rotatable Bonds | 2 | Yes |
| TPSA | ~80-90 Ų | Yes |
| These values are estimations based on the chemical structure and data from similar compounds. |
Computational Elucidation of Catalytic Mechanisms
Computational studies can also elucidate the mechanisms of chemical reactions, including those that are catalyzed. While there is no specific information on the catalytic mechanisms involving this compound, research on related benzofuran synthesis highlights the role of catalysts in their formation. mdpi.com For instance, the synthesis of aminobenzofuran derivatives can be mediated by catalysts that facilitate cyclization reactions. mdpi.com Theoretical calculations, such as DFT, can be used to map the reaction pathways, identify transition states, and determine activation energies, providing a detailed understanding of the catalytic process.
Applications of 6 Aminobenzofuran 2 Carboxylic Acid Beyond Biology
Contributions to Materials Science
The unique structure of benzofuran (B130515) derivatives, featuring a fused benzene (B151609) and furan (B31954) ring, makes them candidates for the development of advanced materials with specific optical and electronic properties. nih.govnih.gov Research in this area explores how modifications to the benzofuran core can lead to novel functionalities.
Development of Novel Materials with Tailored Properties
The benzofuran framework is a viable synthon for creating a variety of complex molecules, including those used in polymer chemistry and as dyes. researchgate.net The inherent reactivity of the heterocyclic ring allows for the synthesis of elaborate derivatives through methods like C-H arylation, which enables the modular construction of C3-substituted benzofuran-2-carboxamides. mdpi.com Carboxylic acids, in general, are valuable building blocks in organic synthesis, and microbiologically produced versions are of special interest for creating new chiral entities for research. nih.gov
While the broader class of benzofuran derivatives is recognized for its utility in materials synthesis, specific, documented applications of 6-Aminobenzofuran-2-carboxylic acid in the development of non-biological materials with tailored properties are not extensively detailed in the available scientific literature. However, the presence of both an amino group and a carboxylic acid on the benzofuran structure provides reactive sites for polymerization and functionalization, suggesting its potential as a monomer or a molecular building block for more complex functional materials. mdpi.com
Research into Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, known as AIEgens, are non-emissive when dissolved but become highly luminescent upon aggregation. acs.orgwikipedia.org This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many traditional luminophores. rsc.org The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. acs.orgrsc.org
This property has been observed in various molecular structures, including:
9,10-diheteroarylanthracene derivatives rsc.org
Molecules containing phenoxazine (B87303) and phenothiazine (B1677639) groups beilstein-archives.org
Tetraphenylethylene (TPE) and its derivatives acs.org
The AIE phenomenon is critical for developing advanced materials for applications like organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org However, research specifically investigating the AIE characteristics of this compound or its direct derivatives is not prominent in the reviewed literature. The study of AIE has largely focused on other classes of heterocyclic and aromatic compounds. acs.orgrsc.orgbeilstein-archives.org
Utility in Electronic and Photoelectronic Devices
The benzofuran scaffold is a component in the design of materials for organic electronic devices. Notably, benzofuran derivatives that are fused with other heterocyclic rings, such as thiophene (B33073) or carbazole (B46965), have been investigated for their potential in creating highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov For instance, benzothieno[3,2-b]benzothiophene (BTBT), which contains a benzofuran-like structure fused with thiophene, is a known material in this field. acs.org
Furthermore, various derivatives of dibenzofuran (B1670420) are used as charge transport materials, charge/exciton blockers, and host materials for phosphorescent emitters in Organic Light Emitting Diodes (OLEDs). google.comgoogle.com The benzophenone (B1666685) core, another related aromatic structure, has also been explored for synthesizing organic semiconductors for OLEDs. nih.gov While the broader family of benzofuran-containing molecules shows promise for electronic applications, specific studies detailing the use of this compound in electronic or photoelectronic devices have not been identified in the reviewed sources.
Applications in Analytical Chemistry
The detection and quantification of specific organic molecules are crucial for quality control, impurity profiling, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for these purposes.
Development of High-Performance Liquid Chromatography (HPLC) Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. For aromatic compounds like benzofuran derivatives, Reversed-Phase HPLC (RP-HPLC) with UV detection is a common and effective method. journalijcar.orgtandfonline.com The aromatic ring acts as a chromophore, allowing for detection by a UV detector, typically at wavelengths where the compound absorbs light, such as 210 nm, 265 nm, or 282 nm. journalijcar.orgresearchgate.netwu.ac.thresearchgate.net
The development of a robust HPLC method requires optimizing several parameters, including the stationary phase (the column), the mobile phase composition, flow rate, and detector settings. journalijcar.org For carboxylic acids and amino acids, derivatization is sometimes used to enhance detection sensitivity, but direct analysis without derivatization is also possible and offers simplicity. nih.govnih.govjocpr.com
While a specific, validated HPLC method for this compound is not detailed in the surveyed literature, methods for closely related compounds provide a clear blueprint for its analysis. For example, a validated RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its process-related impurities has been established. journalijcar.org This method utilizes a C18 column and a gradient elution with an acetonitrile (B52724) and acidic buffer mobile phase, demonstrating excellent selectivity and precision. journalijcar.org The conditions used in such a method are representative of those that would be applicable to this compound.
Below is an interactive data table summarizing typical parameters for an HPLC method based on the analysis of a related benzofuran carboxylic acid derivative. journalijcar.org
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | journalijcar.org |
| Stationary Phase (Column) | Agilent SB C18 (250 x 4.6 mm, 3.5 µm) | journalijcar.org |
| Mobile Phase A | Buffer (pH adjusted to 3.4 with Acetic Acid) | journalijcar.org |
| Mobile Phase B | Acetonitrile | journalijcar.org |
| Elution Mode | Binary Gradient | journalijcar.org |
| Flow Rate | 0.9 mL/min | journalijcar.org |
| Detection | UV Detector | journalijcar.org |
Future Research Trajectories and Translational Outlook
Rational Design and Synthesis of Next-Generation Benzofuran-Based Lead Compounds
The rational design of new drugs often involves modifying a basic chemical structure to enhance its therapeutic properties. mdpi.com In the context of benzofuran (B130515) derivatives, research has shown that introducing different substituents at various positions on the benzofuran core can lead to new compounds with unique and potentially valuable therapeutic characteristics. mdpi.com
A key strategy in developing next-generation lead compounds is molecular hybridization, which involves combining the structural features of different biologically active molecules. researchgate.net For instance, novel benzofuran hybrids incorporating moieties like piperazine, imidazole, and triazole have been synthesized and shown to possess potent cytotoxic activities. mdpi.comnih.gov The synthesis of these complex derivatives often involves multi-step processes. For example, the synthesis of benzofuran-heterocycle hybrids can start from 2-aryl-5-hydroxy benzofuran ethyl formate, which is then modified through reactions like Michael addition and cyclization. nih.gov
Recent advancements in synthetic methodologies, such as transition-metal-catalyzed reactions, have provided efficient pathways to construct the benzofuran nucleus. acs.orgnih.gov Palladium, copper, and ruthenium-based catalysts have been successfully employed in reactions like Sonogashira coupling and C-H activation to create diverse benzofuran derivatives. acs.orgnih.gov These methods offer greater control over the final structure and allow for the introduction of a wide range of functional groups, which is crucial for optimizing the pharmacological profile of a lead compound. mdpi.comacs.org
| Starting Material | Reagents and Conditions | Product | Application |
| 3-Halocoumarins | Base (e.g., NaOH), Microwave irradiation | Benzofuran-2-carboxylic acids | Important intermediates for biologically active molecules. nih.gov |
| o-Alkynylphenols | Transition metal catalyst (e.g., Palladium) | Substituted benzofurans | Synthesis of complex benzofuran structures. numberanalytics.com |
| Aldehyde, Amine, Benzofuran precursor | Three-component reaction | Complex benzofuran derivatives | Efficient synthesis of diverse compound libraries. numberanalytics.com |
| Benzofuran-2-carboxylic acid | 8-Aminoquinoline (B160924) (8-AQ) auxiliary, Pd-catalysis | C3-arylated benzofuran-2-carboxamides | Modular synthesis of elaborate amide derivatives. nih.gov |
Deeper Exploration of Enantiopure 6-Aminobenzofuran-2-carboxylic Acid Derivatives
Many biologically active molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis and evaluation of enantiopure compounds are critical in drug development.
Research on tetrahydro-β-carboline derivatives, which are known for their antimalarial activity, has highlighted the importance of enantiomeric purity. nih.gov In one study, the synthesis of pure enantiomers of a benzofuran-2-yl amide derivative of a tetrahydro-β-carboline revealed that the (R)-enantiomer was pharmacologically superior. nih.gov This underscores the need for a deeper exploration of enantiopure derivatives of this compound.
The development of synthetic methods to produce enantiomerically pure β2-amino acid derivatives, for example, has been a significant challenge. The use of chiral auxiliaries, such as 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), has shown promise in addressing this issue. researchgate.net Such strategies could be adapted for the enantioselective synthesis of this compound derivatives, allowing for a more precise investigation of their structure-activity relationships and the identification of the more potent enantiomer.
Integration of Advanced Computational Methodologies in Drug Discovery Pipelines
Computational methods have become indispensable tools in modern drug discovery, enabling faster and more cost-effective identification and optimization of drug candidates. emanresearch.org These methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org
SBDD is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. emanresearch.org Techniques like molecular docking and molecular dynamics simulations can predict how a potential drug molecule will bind to its target, providing insights for designing more potent and selective inhibitors. researchgate.netnih.gov For example, molecular docking studies have been used to computationally screen and analyze the binding affinity of new benzofuran hybrids as inhibitors of PI3K and VEGFR-2, which are important targets in cancer therapy. researchgate.netnih.gov
LBDD is utilized when the structure of the target is unknown but a set of molecules that bind to it have been identified. emanresearch.org This approach involves building a model based on the common structural features of these known ligands to guide the design of new compounds.
The integration of these computational methodologies into the drug discovery pipeline for this compound and its derivatives can significantly accelerate the process. Virtual screening of large compound libraries, prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and lead optimization can all be facilitated by computational tools. emanresearch.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Emerging Applications and Unexplored Research Avenues for this compound
While much of the research on benzofuran derivatives has focused on their potential as anticancer and antimicrobial agents, there are several emerging and unexplored areas where this compound and its analogs could have a significant impact. nih.govrsc.org
The versatility of the benzofuran scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse biological activities. mdpi.comrsc.org For example, benzofuran-6-carboxylic acid has been investigated for its potential to inhibit transglutaminases, enzymes implicated in various diseases. chemicalbook.com This suggests that derivatives of this compound could also be explored as inhibitors of other important enzyme families.
Furthermore, the unique chemical properties of benzofuran derivatives make them suitable for applications in material science, such as in the development of advanced polymers and coatings. chemimpex.com Ethyl 5-aminobenzofuran-2-carboxylate, a related compound, is already used in this field. chemimpex.com
Unexplored research avenues could include investigating the potential of these compounds in neurodegenerative diseases, cardiovascular conditions, and as antiviral agents. researchgate.netmdpi.com The ability to functionalize the 6-amino group and the 2-carboxylic acid group provides a rich chemical space for creating novel molecules with unique pharmacological profiles. For example, the carboxylic acid group can be converted to various amides, esters, and other derivatives, while the amino group can be acylated or alkylated to introduce different substituents. nih.govlibretexts.org These modifications can significantly impact the compound's biological activity and physicochemical properties.
| Compound | Potential Application | Research Focus |
| Benzofuran-6-carboxylic acid | Treatment of transglutaminase-related diseases | Inhibition of transglutaminase enzymes. chemicalbook.com |
| Ethyl 5-aminobenzofuran-2-carboxylate | Material science | Formulation of polymers and coatings. chemimpex.com |
| This compound derivatives | Neurology, Cardiology, Virology | Exploration of activity in neurodegenerative, cardiovascular, and viral diseases. |
| Amide derivatives of benzodifuran-2-carboxylic acid | Antimicrobial agents | Synthesis and evaluation of antimicrobial activity. nih.gov |
Q & A
Q. Advanced Research Focus
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
Toxicity Profiling :
- MTT Assay : Evaluate cytotoxicity in primary hepatocytes.
- Metabolic Stability : Use liver microsomes to predict hepatic clearance .
Note : Validate results against structurally related benzofurans (e.g., 6-APB derivatives) to establish structure-activity relationships .
How can researchers optimize the regioselectivity of amination in benzofuran-2-carboxylic acid derivatives?
Advanced Research Focus
Amination at the 6-position requires precise control:
Directing Groups : Install ortho-directing groups (e.g., -COOH) to favor amination at the desired position .
Catalytic Systems : Use Pd/Cu bimetallic catalysts for Buchwald-Hartwig amination, which enhances regioselectivity under mild conditions .
Computational Modeling : DFT calculations predict electron density hotspots, guiding reagent selection (e.g., NH₂Cl vs. NH₃) .
What analytical techniques are most robust for characterizing this compound and its intermediates?
Q. Basic Research Focus
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm ring substitution patterns .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups .
Mass Spectrometry :
- HRMS : Confirm molecular formula (e.g., C₉H₇NO₃ for this compound) .
- Fragmentation Patterns : ESI-MS/MS distinguishes positional isomers .
How do researchers address solubility challenges in aqueous-based assays for this compound?
Advanced Research Focus
Poor aqueous solubility is mitigated by:
Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture media .
What are the implications of benzofuran ring substitution patterns on the compound’s electronic properties?
Advanced Research Focus
Substituents alter π-electron density, affecting reactivity:
- Electron-Withdrawing Groups (-COOH, -NO₂): Stabilize the ring, reducing electrophilic substitution rates .
- Electron-Donating Groups (-NH₂): Increase susceptibility to oxidation; monitor via cyclic voltammetry .
Applications : Tuning substituents enhances suitability for optoelectronic materials or metal-organic frameworks (MOFs) .
How should researchers design stability studies for this compound under varying storage conditions?
Q. Basic Research Focus
Temperature/Humidity : Accelerated degradation studies at 40°C/75% RH over 4 weeks.
Light Exposure : UV-vis spectroscopy tracks photodegradation; store in amber glass .
pH Stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .
What strategies are effective in scaling up laboratory-scale syntheses of this compound?
Q. Advanced Research Focus
Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
Catalyst Recycling : Immobilize transition metal catalysts on silica to reduce costs .
Process Analytics : In-line PAT tools (Raman spectroscopy) monitor reaction progress in real time .
How can computational chemistry aid in predicting the reactivity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
